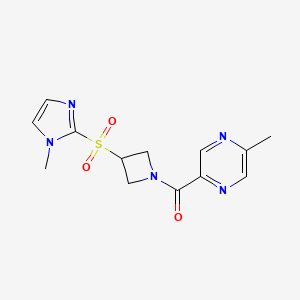![molecular formula C14H12FN3OS B2936312 2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol CAS No. 670270-72-1](/img/structure/B2936312.png)
2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol is a useful research compound. Its molecular formula is C14H12FN3OS and its molecular weight is 289.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that amino derivatives of fused furo (thieno)[3,2-d]pyrimidines, a class to which this compound belongs, are inhibitors of pi3 kinase p110a and phosphodiesterase type 4 . These enzymes play crucial roles in cellular signaling and regulation of inflammatory responses, respectively.
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidines, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of PI3 kinase p110a and phosphodiesterase type 4. PI3 kinase p110a is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. Inhibition of this enzyme could therefore have anti-proliferative effects . Phosphodiesterase type 4 is involved in the degradation of cyclic AMP, a second messenger involved in a variety of cellular responses. Inhibition of this enzyme could lead to increased levels of cyclic AMP, affecting pathways regulated by this molecule .
Pharmacokinetics
Its molecular weight and logp values suggest that it may have good bioavailability and could be well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of PI3 kinase p110a and phosphodiesterase type 4. This could result in decreased cell proliferation and altered cellular responses to various stimuli .
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS/c15-10-3-1-9(2-4-10)11-7-20-14-12(11)13(16-5-6-19)17-8-18-14/h1-4,7-8,19H,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTGKWLQQDJQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)
![methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2936230.png)
![4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2936234.png)
![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)
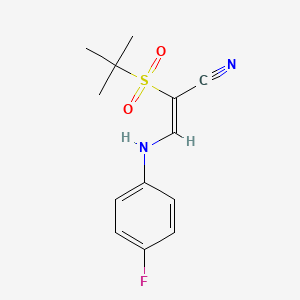
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide](/img/structure/B2936241.png)
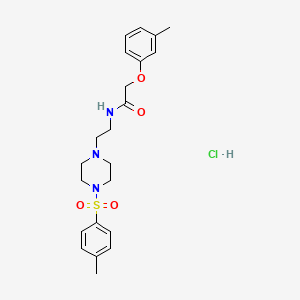
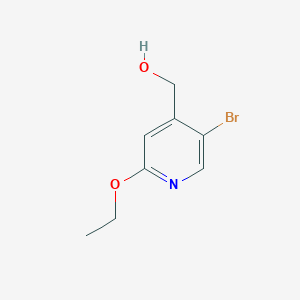
![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2936244.png)
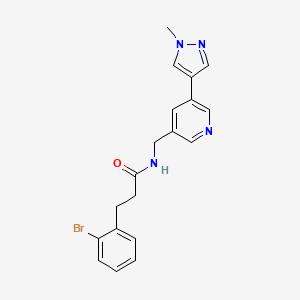
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936246.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2936247.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2936249.png)
